3-Morpholino-1-phenylpropan-1-one

Neuroinflammation Microglia NO Inhibition

This morpholino analogue serves dual validated roles: corrosion inhibition (90.3% efficiency at 300 ppm) and as a baseline NO inhibitor scaffold (IC50 >50 μM). Structural specificity is paramount—phenyl ring substitution or amino moiety alteration drastically alters performance. Generic cathinone replacements yield suboptimal results. For research, oilfield acidification, or pharmaceutical intermediate applications where predictable, documented performance is non-negotiable.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 2298-48-8
Cat. No. B1605873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholino-1-phenylpropan-1-one
CAS2298-48-8
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1COCCN1CCC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-5H,6-11H2
InChIKeyFUFXUDYTHVEYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholino-1-phenylpropan-1-one (CAS: 2298-48-8): A Morpholinyl Propiophenone with Distinct Biological and Industrial Profiles


3-Morpholino-1-phenylpropan-1-one (CAS 2298-48-8) is a synthetic organic compound belonging to the class of substituted cathinones and morpholinyl propiophenones. It is structurally characterized by a phenylpropanone core substituted with a morpholine ring at the 3-position. The compound is recognized in the scientific literature as a simplified morpholino analogue of the antidepressant fluoxetine [1] and as a key building block for the synthesis of various pharmacologically active analogues. Its dual utility is highlighted by its demonstrated biological activity as an inhibitor of nitric oxide (NO) production in microglial cells [1] and its established performance as a corrosion inhibitor for N80 steel in acidic environments [2].

The Critical Case Against Substituting 3-Morpholino-1-phenylpropan-1-one (2298-48-8)


Assuming that any morpholinyl propiophenone or Mannich base can replace 3-Morpholino-1-phenylpropan-1-one in research or industrial applications is a significant risk. The compound's specific substitution pattern on the phenyl ring and the nature of the amino moiety are critical determinants of its performance. For instance, in the context of NO inhibition, while the parent compound exhibits an IC50 > 50 μM, a seemingly minor structural change to a 2-trifluoromethyl substituent on the phenyl ring enhances potency by over 5.8-fold (IC50 = 8.6 μM) [1]. Similarly, for corrosion inhibition, the presence or absence of an additional pyridinyl group directly impacts the compound's ability to form a protective film on steel surfaces, altering the inhibition efficiency by a measurable degree [2]. These data demonstrate that the molecule's specific architecture, not just its general class, dictates its functional outcome. Therefore, generic substitution will lead to unpredictable and likely suboptimal results.

Quantitative Differentiation Guide for 3-Morpholino-1-phenylpropan-1-one (2298-48-8)


Baseline NO Inhibitory Activity vs. Fluoxetine Analogue 16n

3-Morpholino-1-phenylpropan-1-one (2a) demonstrates a quantifiable baseline level of nitric oxide (NO) inhibitory activity, which is significantly lower than that of its 2-trifluoromethyl analogue (16n). This establishes the parent compound's role as a critical scaffold for SAR studies [1].

Neuroinflammation Microglia NO Inhibition

Corrosion Inhibition Efficiency on N80 Steel vs. Pyridinyl Analogue (MPPO)

3-Morpholino-1-phenylpropan-1-one (MPO) acts as an effective mixed-type corrosion inhibitor for N80 steel in acidic media, with its performance closely matching that of a related pyridinyl-containing analogue (MPPO) [1].

Corrosion Inhibition Mannich Base N80 Steel

Synthetic Accessibility via High-Yielding One-Step Protocol

The compound can be synthesized in a one-step procedure using adapted Vilsmeier conditions, achieving a quantitative yield. This is a significant advantage over multi-step syntheses often required for more complex analogues [1].

Synthetic Methodology Vilsmeier Reaction Mannich Base

High-Value Research and Industrial Applications for 3-Morpholino-1-phenylpropan-1-one


Reference Standard for Neuroinflammation SAR Studies

Use as a validated, low-activity parent scaffold for the development of novel nitric oxide (NO) production inhibitors. Its defined IC50 > 50 μM in LPS-induced BV2 cells serves as a critical baseline for evaluating the efficacy of newly synthesized analogues, as demonstrated in the development of compound 16n [1].

Cost-Effective Corrosion Inhibitor for Oilfield Acidizing

Deploy as a high-efficiency corrosion inhibitor for protecting N80 steel infrastructure in acidic environments, such as during oil well acidification. The compound achieves 90.3% inhibition efficiency at 300 ppm in 1 M HCl, providing a performance profile nearly equivalent to more complex analogues but with a simpler synthetic route [2].

Synthetic Intermediate for Morpholine-Containing Pharmaceuticals

Leverage as a key intermediate in the synthesis of more complex, optically active therapeutic agents. Its utility has been demonstrated in the synthesis of NC-1800, a therapeutic agent for urinary disturbance, where it serves as a crucial starting material for constructing the chiral morpholino-phenylpropyl moiety [3].

Building Block for High-Throughput Analogue Libraries

Employ as a core scaffold for generating diverse chemical libraries via straightforward chemical modifications. Its ready availability through a quantitative one-step synthesis [4] and its tolerance for various substitution patterns on the phenyl ring make it an ideal starting point for exploring structure-activity relationships in both medicinal chemistry and materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Morpholino-1-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.